molecular formula C21H18F3N5OS B2765884 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1359478-56-0

2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2765884
CAS No.: 1359478-56-0
M. Wt: 445.46
InChI Key: VVTZSNMAXAAGRW-UHFFFAOYSA-N
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Description

2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a high-purity chemical compound designed for research applications, particularly in drug discovery. This molecule is built around the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . Compounds based on this core structure have been investigated for a wide spectrum of biological activities. Recent scientific literature highlights that novel derivatives of this scaffold are being evaluated as cytotoxic agents on cancer cell lines, including melanoma, showing promising activity . Simultaneously, closely related isomers have demonstrated significant potential in metabolic disease research, exhibiting inhibitory activity against enzymes like α-amylase and α-glucosidase, which are key targets for managing diabetes . Furthermore, this chemical family is also being explored in the context of neurodegenerative diseases, with some analogs showing inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease therapy . The structure-activity relationship (SAR) of this class of compounds indicates that the nature of the substituent at the 1-position of the triazole ring and the moiety linked via the sulfanylacetamide group are critical for modulating potency and selectivity for different biological targets . This makes this compound a versatile candidate for researchers exploring novel therapeutic agents in oncology, metabolic disorders, and neurology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5OS/c1-12(2)18-27-28-19-20(26-15-9-5-6-10-16(15)29(18)19)31-11-17(30)25-14-8-4-3-7-13(14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTZSNMAXAAGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as the solvent, and the mixture is stirred overnight before being poured onto ice-water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazoloquinoxalines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds featuring the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of a trifluoromethyl group in the phenyl ring enhances the antimicrobial spectrum, making it a promising candidate for developing new antibiotics.

Anticancer Properties

Triazole-containing compounds have been documented for their anticancer activities. Studies have demonstrated that certain triazole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression . The specific structure of this compound may enhance its selectivity and potency against cancer cells, warranting further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are well-established. They act by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This compound could potentially serve as an anti-inflammatory agent due to its structural attributes .

Study on Triazole Derivatives

A comprehensive review highlighted the medicinal attributes of 1,2,4-triazoles and their derivatives. It noted that compounds similar to this one have shown promising results in treating infections and inflammatory conditions due to their ability to inhibit various enzymes and receptors .

Synthesis and Evaluation

In a recent study, researchers synthesized quinolone-triazole hybrids, including compounds similar in structure to 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide. These hybrids exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against several pathogens .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against S. aureus, E. coli, etc.
AnticancerInhibits tumor growth; potential as a cancer therapeutic agent
Anti-inflammatoryModulates inflammatory pathways; inhibits cytokines

Comparison with Similar Compounds

Key Observations:

Core Flexibility: The target compound’s triazoloquinoxaline core distinguishes it from hexahydroquinazolines () and thieno-triazolo-diazepines ().

Substituent Impact : The 2-(trifluoromethyl)phenyl group is shared with the compound in , suggesting a role in enhancing hydrophobic interactions. In contrast, ’s fluconazole-based derivatives prioritize fluorinated aryl groups for antifungal activity .

However, the PROTAC in demonstrates that minor structural changes (e.g., linker length) can radically alter mechanism of action .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: The triazoloquinoxaline core may resist oxidative degradation better than ’s triazolium salts, which are prone to ring-opening under acidic conditions .

Biological Activity

The compound 2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H21N5O3SC_{22}H_{21}N_{5}O_{3}S with a molecular weight of 435.5 g/mol. The structure includes a triazole ring and a quinoxaline moiety, which are known to contribute to various biological activities.

Antiviral Activity

Recent studies indicate that quinoxaline derivatives exhibit promising antiviral properties. For instance, compounds similar to the one in focus have shown activity against Herpes simplex virus (HSV) and other viral pathogens. In specific assays, these compounds reduced viral plaque formation significantly, suggesting their potential as antiviral agents .

CompoundVirus TypePlaque Reduction (%)Concentration (µg/mL)
Compound AHSV25%20
Compound BInfluenza50%6.2
Compound CFilovirus30%3.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazoloquinoxaline derivatives have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with vital metabolic pathways .

Anticancer Potential

Triazoloquinoxaline derivatives have been investigated for their anticancer properties, particularly their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's structure allows for interaction with DNA, potentially leading to the inhibition of tumor growth .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many quinoxaline derivatives inhibit key enzymes involved in viral replication and bacterial metabolism.
  • DNA Intercalation : The compound's planar structure allows it to intercalate into DNA strands, disrupting replication processes.
  • Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate cellular signaling pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

  • Case Study on Antiviral Efficacy : A study evaluated a series of triazoloquinoxaline derivatives against HSV. The lead compound demonstrated a significant reduction in viral load with minimal cytotoxicity compared to standard antiviral drugs .
  • Antimicrobial Screening : In a comprehensive antimicrobial screening involving various bacterial strains, the compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .
  • Anticancer Activity Assessment : In vitro studies on several cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reagents are involved?

The synthesis typically involves multi-step reactions starting with the formation of the triazoloquinoxaline core. Key steps include:

  • Quinoxaline core preparation : Cyclization of o-phenylenediamine derivatives with carbonyl compounds.
  • Triazole ring introduction : Via cycloaddition reactions using reagents like hydrazine derivatives or nitriles.
  • Sulfanyl-acetamide coupling : Thiol-alkylation or nucleophilic substitution to attach the sulfanyl-acetamide moiety. Reagents such as acetic anhydride, sulfurizing agents (e.g., Lawesson’s reagent), and catalysts (e.g., Pd for cross-coupling) are critical . Methodological Tip: Optimize reaction temperatures (80–120°C) and solvents (DMF, THF) to enhance yield and purity .

Q. Which characterization techniques are essential to confirm structural integrity and purity?

  • NMR spectroscopy (1H/13C): Validates substituent positions and molecular connectivity .
  • HPLC : Assesses purity (>95% is typical for bioactive studies) .
  • X-ray crystallography : Resolves 3D conformation and crystallinity .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, crucial for storage conditions .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) to identify targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Compound stability : Verify stability in DMSO/medium via HPLC post-dissolution .
  • Structural analogs : Compare with derivatives (e.g., trifluoromethyl vs. methoxy substituents) to isolate structure-activity relationships (SAR) . Example: A study found IC50 values ranging from 10.5–15.0 µM for similar quinazolinones, attributed to assay sensitivity differences .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COVID-19 main protease, as in with ∆G = -7.7 kcal/mol) .
  • QSAR models : Corrogate substituent effects (e.g., trifluoromethyl enhances lipophilicity) on bioavailability .
  • ADMET prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration .

Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

  • Prodrug design : Modify acetamide or sulfanyl groups to enhance solubility (e.g., PEGylation) .
  • Formulation studies : Use nanoemulsions or liposomes to improve plasma half-life .
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; introduce deuterium or fluorine to block oxidation .

Q. What advanced analytical methods identify degradation pathways under stressed conditions?

  • LC-MS/MS : Track degradation products in accelerated stability tests (40°C/75% RH for 4 weeks) .
  • Forced degradation : Expose to UV light, acidic/alkaline conditions, and oxidizers (H2O2) to simulate stability challenges .
  • Isotopic labeling : Use 13C/2H isotopes to trace bond cleavage mechanisms .

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